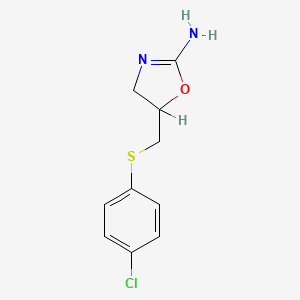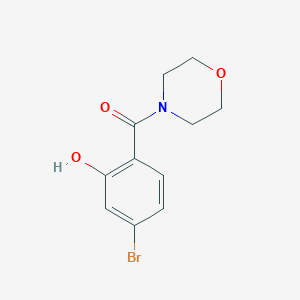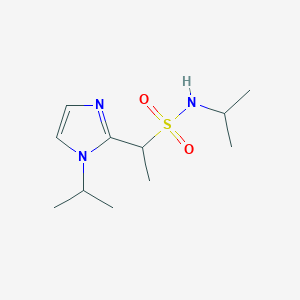
3-Oxo-1,3lambda~5~-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 3-oxide is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring with an oxygen atom attached to the nitrogen atom of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzothiazole, 3-oxide can be synthesized through various methods. One common approach involves the oxidation of benzothiazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the synthesis of benzothiazole, 3-oxide may involve continuous flow processes to ensure high efficiency and scalability. The use of environmentally friendly oxidizing agents and solvents is also emphasized to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole, 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzothiazole, 3-oxide back to benzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazole.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazole, 3-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of benzothiazole, 3-oxide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Benzothiazole: The parent compound without the oxygen atom.
Benzothiazole, 2-oxide: Another oxidized form with the oxygen atom attached to the sulfur atom.
2-Aminobenzothiazole: A derivative with an amino group at the second position.
Uniqueness: Benzothiazole, 3-oxide is unique due to the presence of the oxygen atom on the nitrogen, which imparts distinct chemical and biological properties compared to its analogs. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
27655-26-1 |
|---|---|
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C7H5NOS/c9-8-5-10-7-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
LMIAGQODFKONRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[N+](=CS2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)


![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)



![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)

